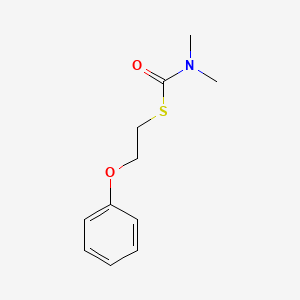![molecular formula C11H15NO2S B14484958 {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid CAS No. 65865-49-8](/img/structure/B14484958.png)
{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid is an organic compound that features both an amino group and a sulfanyl group attached to an acetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylacetonitrile with thiourea to form the corresponding thioamide, followed by hydrolysis to yield the desired sulfanyl acetic acid derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the substituents introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkylated or acylated amino derivatives.
Wissenschaftliche Forschungsanwendungen
{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}propionic acid
- {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}butyric acid
- {[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}valeric acid
Uniqueness
{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both amino and sulfanyl groups in proximity to the acetic acid moiety allows for versatile chemical modifications and interactions, making it a valuable compound in various research domains.
Eigenschaften
CAS-Nummer |
65865-49-8 |
|---|---|
Molekularformel |
C11H15NO2S |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
2-[2-amino-1-(4-methylphenyl)ethyl]sulfanylacetic acid |
InChI |
InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)10(6-12)15-7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
TXMJNQRHCZZIMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CN)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)
![1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14484889.png)




![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)

![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
![[(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol](/img/structure/B14484956.png)


![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
